5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-dione moiety. It has been studied for its potential therapeutic effects, particularly in the treatment of diseases related to abnormal levels of tumor necrosis factor-alpha (TNF-α).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione under specific conditions to form the desired compound. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors and continuous flow systems. The reaction conditions are carefully controlled, and advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the activity of TNF-α, a cytokine involved in inflammation and immune responses. By blocking TNF-α, the compound can reduce inflammation and modulate immune function. This mechanism makes it a promising candidate for the treatment of autoimmune diseases and inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione
- (S)-2-(2,6-dioxopiperidin-3-yl)-4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)isoindoline-1,3-dione
Uniqueness
What sets 2-(2,6-dioxopiperidin-3-yl)-5-{[1-(methylamino)-3-phenylpropan-2-yl]amino}-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific structural configuration, which allows for unique interactions with biological targets. This specificity enhances its potential efficacy and reduces the likelihood of off-target effects compared to similar compounds .
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[[1-(methylamino)-3-phenylpropan-2-yl]amino]isoindole-1,3-dione |
InChI |
InChI=1S/C23H24N4O4/c1-24-13-16(11-14-5-3-2-4-6-14)25-15-7-8-17-18(12-15)23(31)27(22(17)30)19-9-10-20(28)26-21(19)29/h2-8,12,16,19,24-25H,9-11,13H2,1H3,(H,26,28,29) |
InChI Key |
FOZKPAWWIHFMDG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(CC1=CC=CC=C1)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.